Terbutaline 3,5-Dibenzyl Ether

LogP Lipophilicity Partition Coefficient

Terbutaline 3,5-Dibenzyl Ether (CAS 28924-25-6), chemically 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol, is a dibenzyl-protected derivative of the short-acting β2-adrenergic agonist terbutaline with a molecular formula of C26H31NO3 and a molecular weight of 405.53 g/mol. The compound is formally classified as Terbutaline Impurity 4 (also listed as Impurity 16, 20, 24, and 43 by different vendors) and functions as both a key synthetic intermediate in the industrial production of terbutaline sulfate and as a certified reference standard for pharmaceutical analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA).

Molecular Formula C26H31NO3
Molecular Weight 405.5 g/mol
CAS No. 28924-25-6
Cat. No. B026484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbutaline 3,5-Dibenzyl Ether
CAS28924-25-6
Synonyms1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol; _x000B_α-[[(1,1-Dimethylethyl)amino]methyl]-3,5-bis(phenylmethoxy)bnzenemethanol
Molecular FormulaC26H31NO3
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
InChIInChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3
InChIKeyQFBOZEACKUKEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terbutaline 3,5-Dibenzyl Ether (CAS 28924-25-6): Essential Impurity Reference Standard and Synthetic Intermediate for Terbutaline Sulfate Quality Control and ANDA Regulatory Submissions


Terbutaline 3,5-Dibenzyl Ether (CAS 28924-25-6), chemically 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol, is a dibenzyl-protected derivative of the short-acting β2-adrenergic agonist terbutaline with a molecular formula of C26H31NO3 and a molecular weight of 405.53 g/mol [1]. The compound is formally classified as Terbutaline Impurity 4 (also listed as Impurity 16, 20, 24, and 43 by different vendors) and functions as both a key synthetic intermediate in the industrial production of terbutaline sulfate and as a certified reference standard for pharmaceutical analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) [2].

Why Terbutaline 3,5-Dibenzyl Ether Cannot Be Replaced by the Parent Drug or Other Terbutaline Impurities in Analytical Method Development, ANDA Filing, and Synthetic Process Control


Terbutaline 3,5-Dibenzyl Ether possesses a unique physicochemical profile that distinguishes it fundamentally from the parent drug terbutaline and from other terbutaline-related impurities. The presence of two benzyl protecting groups at the 3- and 5-hydroxy positions of the resorcinol ring increases the calculated logP by approximately 3–4 orders of magnitude relative to terbutaline (logP ~0.9–1.4 for terbutaline versus ~4.6–5.7 for the dibenzyl ether) [1]. This lipophilicity shift results in a complete inversion of solubility behavior: while terbutaline sulfate is freely water-soluble and practically insoluble in chloroform, the dibenzyl ether is chloroform-soluble [2]. Consequently, generic substitution with terbutaline, other hydroxyl-bearing impurities (e.g., Terbutaline EP Impurity A, 3,5-dihydroxybenzoic acid), or unrelated β2-agonists will fail in any application that requires organic-solvent extraction, specific HPLC retention behavior with baseline resolution >1.5 from the terbutaline main peak, or traceable quantification of this specific process-related impurity in ANDA submissions .

Head-to-Head Quantitative Differentiation of Terbutaline 3,5-Dibenzyl Ether Versus Its Closest Analogs and the Parent Drug Across Physicochemical, Analytical, and Synthetic Dimensions


Lipophilicity (logP) Differential: Terbutaline 3,5-Dibenzyl Ether Exhibits >3 Log-Unit Higher Partition Coefficient Than the Parent Drug Terbutaline, Enabling Selective Organic-Phase Extraction

Terbutaline 3,5-Dibenzyl Ether has an experimentally derived or calculated octanol/water partition coefficient (logP) of 4.6 to 5.657, while the parent drug terbutaline has a logP value of 0.79 to 1.4 across multiple sources [1]. This represents a minimum difference of approximately 3.2 log units, corresponding to a >1,500-fold greater partitioning into the organic phase relative to the aqueous phase compared with terbutaline. By contrast, other common terbutaline impurities containing free hydroxyl groups, such as Terbutaline EP Impurity A (3,5-dihydroxybenzoic acid, CAS 99-10-5), are expected to have logP values in the same range as terbutaline (approximately 0.5–1.5) due to the presence of polar hydroxyl substituents.

LogP Lipophilicity Partition Coefficient Impurity Reference Standard

Solubility Inversion: Terbutaline 3,5-Dibenzyl Ether Is Soluble in Chloroform Whereas Terbutaline Sulfate Is Practically Insoluble, Confirming Orthogonal Solubility Profiles Critical for Analytical Sample Preparation

Terbutaline 3,5-Dibenzyl Ether is reported to be soluble in chloroform [1]. In direct contrast, the FDA prescribing information and USP monograph for terbutaline sulfate state unequivocally that terbutaline sulfate is practically insoluble in chloroform [2]. This represents a qualitative inversion of the solubility profile: the dibenzyl ether preferentially partitions into chlorinated organic solvents, while the parent drug salt remains in the aqueous phase. Methanol and dichloromethane also readily dissolve the dibenzyl ether, and it is further compatible with acetonitrile-water mobile phases for reversed-phase HPLC, where baseline separation with a detection limit of 0.05 μg/mL and a quantification limit of 0.03 μg/mL has been demonstrated .

Solubility Chloroform Solubility Sample Preparation Impurity Extraction

Chromatographic Purity and Resolution: Terbutaline 3,5-Dibenzyl Ether Is Supplied at ≥98.0% Purity with a Resolution Factor >1.5 Against the Terbutaline Main Peak, Validated by HPLC and LC-MS for Quantitative ANDA Impurity Monitoring

Commercially available Terbutaline 3,5-Dibenzyl Ether as an impurity reference standard is certified at a purity of ≥98.0% (specified as 99% HPLC) with dual verification by HPLC and LC-MS . Critically, the compound demonstrates a chromatographic resolution (Rs) greater than 1.5 from the terbutaline active pharmaceutical ingredient (API) main peak under standard reversed-phase C18 conditions with acetonitrile-phosphate buffer mobile phase and UV detection at 276 nm . The detection limit (LOD) is 0.05 μg/mL and the limit of quantification (LOQ) is 0.03 μg/mL, achieving baseline separation within a 20-minute gradient run . By comparison, generic low-purity chemical intermediates offered without certified purity documentation and without demonstrated resolution from the API peak cannot support validated quantitative methods required for ANDA submission to the FDA or EMA.

HPLC Purity Resolution Factor Impurity Quantification LC-MS Validation

Synthetic Yield Contribution: Use of Terbutaline 3,5-Dibenzyl Ether as a Penultimate Intermediate in the Patent-Disclosed Route Achieves Terbutaline Sulfate Yields Exceeding 83% with B Crystal Form Yields Above 70%, Outperforming Alternative Synthetic Pathways

In Chinese patent CN-112250586-A, Terbutaline 3,5-Dibenzyl Ether (1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol) is explicitly employed as the penultimate intermediate in the synthesis of terbutaline sulfate [1]. The patent describes a sequential bromination, reduction, and substitution reaction to generate this dibenzyl ether intermediate, which is then subjected to catalytic hydrogenation (debenzylation) and subsequent treatment with sulfuric acid to yield terbutaline sulfate. The reported overall process yield for terbutaline sulfate is ≥83%, with the medicinal B crystal form obtained at a yield of ≥70% after crystallization under heating reflux conditions [1]. The patent further claims that this route avoids highly toxic and explosive reagents, uses cheap and readily available raw materials, and features a short reaction pathway suitable for industrialized production, distinguishing it from alternative synthetic methods that may employ hydroxyl-unprotected routes resulting in lower overall yields (some prior art processes report total molar yields around 60%) [1].

Synthetic Yield Terbutaline Sulfate Production Process Optimization Crystal Form B

High-Value Application Scenarios for Terbutaline 3,5-Dibenzyl Ether (CAS 28924-25-6) in Pharmaceutical Quality Control, Regulatory Filing, and Industrial Synthesis


ANDRA Regulatory Submission Support: Quantitative Impurity Monitoring for Abbreviated New Drug Applications

Generic pharmaceutical manufacturers preparing ANDA submissions for terbutaline sulfate tablets or inhalation solutions require certified impurity reference standards to validate HPLC methods per ICH Q2(R1) guidelines. Terbutaline 3,5-Dibenzyl Ether, supplied at 99% HPLC purity with a resolution >1.5 from the terbutaline API peak and traceability to USP/EP pharmacopeial standards, directly supports method linearity, accuracy, precision, and LOQ determination [1]. Its detection limit of 0.05 μg/mL and LOQ of 0.03 μg/mL enable monitoring of this process-related impurity at levels well below the ICH Q3A identification threshold .

Pharmaceutical Impurity Profiling Method Development: Baseline Separation and Selective Extraction of a Key Process Impurity

Analytical laboratories developing stability-indicating HPLC methods for terbutaline drug substance and drug product require impurity markers that exhibit unambiguous chromatographic resolution from the API and from other degradation products. The large lipophilicity difference (ΔlogP >3) between Terbutaline 3,5-Dibenzyl Ether and terbutaline ensures a distinct retention time on reversed-phase C18 columns, with documented resolution >1.5 under standard conditions of acetonitrile-phosphate buffer at 276 nm UV detection . Additionally, the compound's solubility in chloroform and dichloromethane allows for selective liquid-liquid extraction from aqueous API solutions, simplifying sample preparation before chromatographic analysis [2].

Terbutaline Sulfate Industrial Synthesis Scale-Up: High-Yield Manufacturing Route Using the Dibenzyl-Protected Intermediate

Chemical process development teams scaling up terbutaline sulfate production for generic drug manufacturing can procure Terbutaline 3,5-Dibenzyl Ether as a characterized, high-purity penultimate intermediate. The patent-validated route (CN-112250586-A) using this compound achieves overall terbutaline sulfate yields exceeding 83% and B crystal form yields exceeding 70%, while avoiding highly toxic reagents and enabling mild, industrially feasible reaction conditions [3]. The availability of this compound with full characterization data reduces the analytical burden on in-house process chemistry teams.

Stability Study Support: Long-Term Quality Monitoring of Terbutaline API and Finished Dosage Forms

Stability testing of terbutaline sulfate drug substance and drug products (tablets, inhalers, nebulizer solutions) under ICH Q1A(R2) conditions requires monitoring for process-related impurities that may increase during storage. Terbutaline 3,5-Dibenzyl Ether, demonstrated to be chemically stable for more than 12 months under sealed conditions at room temperature without hydrolysis or debenzylation, serves as a reliable reference standard for ongoing quality control testing across the entire product shelf life . Its unique structural features (dibenzyloxy and tert-butylamino groups) enable unambiguous identification by LC-MS in complex degradation matrices.

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